

Application Notes and Protocols: Hpk1-IN-8 in Combination with Immunotherapy

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Compound of Interest		
Compound Name:	Hpk1-IN-8	
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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] [3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation.[1][4][5] Mechanistically, upon TCR engagement, activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating downstream signaling pathways, including the phosphorylation of PLCy1 and ERK.[1] This results in reduced T-cell proliferation, cytokine production, and overall effector function.

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy.[3][6] By blocking HPK1's kinase activity, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of pro-inflammatory cytokines such as IL-2 and IFN-y.[1][7] Preclinical studies have demonstrated that pharmacological or genetic inhibition of HPK1 can lead to significant anti-tumor immunity and can overcome the immunosuppressive tumor microenvironment.[2][8][9]

Combining HPK1 inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, has shown synergistic effects in preclinical and clinical settings.[2][9][10][11]



This combination strategy aims to enhance T-cell-mediated tumor killing by both releasing the brakes on T-cell activation (via ICI) and stepping on the accelerator (via HPK1 inhibition). This approach is particularly promising for tumors with low antigenicity or those that have developed resistance to ICI monotherapy.[10][11]

This document provides an overview of the application of **Hpk1-IN-8** and other HPK1 inhibitors in combination with immunotherapy, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Note: While the focus of this document is **Hpk1-IN-8**, a specific allosteric inhibitor of HPK1, much of the available in-depth preclinical and clinical data has been generated with other small molecule HPK1 inhibitors. The presented data and protocols are representative of the effects of HPK1 inhibition as a therapeutic strategy.

Data Presentation

In Vitro Activity of HPK1 Inhibitors

Compound	Assay	Target/Cell Line	IC50/EC50	Reference
Hpk1-IN-8	Kinase Assay	Full-length HPK1	Allosteric inhibitor	[10]
Compound 1	IL-2 Production	Jurkat cells	~200 nM (EC50)	[1]
Compound K	Kinase Assay	HPK1	2.6 nM (IC50)	[2]
GNE-1858	Kinase Assay	HPK1	1.9 nM (IC50)	
NDI-101150	pSLP76 Inhibition	Human Whole Blood	>50% inhibition at all doses tested	[6][12][13]
DS-21150768	Kinase Assay	HPK1	Potent inhibitor	[11]

Preclinical In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor Monotherapy and Combination Therapy



Tumor Model	Treatment	Outcome	Reference
MC38 (Colon Carcinoma)	HPK1 inhibitor (CompK) + anti-PD-1	Superb antitumor efficacy	[2]
1956 (Sarcoma)	HPK1 inhibitor (CompK) + anti-PD-1	Improved immune responses and antitumor efficacy	[2]
MC38 expressing low- affinity OVA APL (Y3)	HPK1 inhibitor (DS- 21150768) + anti-PD- L1	Significantly delayed tumor growth	[11]
CT26 (Colorectal Carcinoma)	HPK1 inhibitor	42% Tumor Growth Inhibition (TGI)	[14]
CT26 (Colorectal Carcinoma)	anti-PD-1	36% TGI	[14]

Clinical Trial Data for HPK1 Inhibitors in Combination with Checkpoint Inhibitors



HPK1 Inhibitor	Checkpoi nt Inhibitor	Cancer Type	Phase	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Referenc e
NDI- 101150	Pembrolizu mab	Advanced Solid Tumors	1/11	10% (monothera py)	67% (monothera py)	[12]
NDI- 101150	Pembrolizu mab	Renal Cell Carcinoma (RCC)	1/11	25% (monothera py)	75% (monothera py)	[6]
BGB- 15025	Tislelizuma b	Advanced Solid Tumors	I	18.4% (combinati on)	57.1% (combinati on)	[9][15]
BGB- 15025	Tislelizuma b	Advanced Solid Tumors	I	0% (monothera py)	35.0% (monothera py)	[9][15]

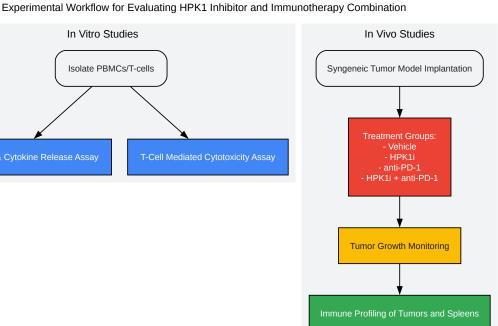
Signaling Pathways and Experimental Workflows



HPK1 Signaling Pathway in T-Cell Activation pSLP-76 (S376) binds TCR Engagement Hpk1-IN-8 14-3-3 activates inhibits Ubiquitination & Degradation HPK1 phosphorylates SLP-76 activates Downstream Signaling (PLCy1, ERK) T-Cell Activation, Cytokine Release, Proliferation



In Vitro Studies Isolate PBMCs/T-cells



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Methodological & Application





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